2-(3,4-Dimethoxybenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Overview
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Molecular Structure Analysis
The compound contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The nitrogen atom donates its pair of non-bonded electrons to the aromatic ring, contributing to its aromaticity .Chemical Reactions Analysis
Pyridine derivatives are known to participate in various chemical reactions. They can act as bases, nucleophiles, or ligands in coordination chemistry .Physical and Chemical Properties Analysis
Pyridine and its derivatives are often polar due to the electronegative nitrogen atom in the ring. They can form hydrogen bonds and are usually soluble in water .Scientific Research Applications
Antimicrobial Applications
Compounds structurally related to 2-(3,4-Dimethoxybenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride have been explored for their antimicrobial potential. For instance, new pyrimidinone and oxazinone derivatives fused with thiophene rings synthesized from 2-chloro-6-ethoxy-4-acetylpyridine showed promising antibacterial and antifungal activities comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012). This suggests that modifications to the core structure of related compounds can lead to effective antimicrobial agents.
Synthesis and Chemical Properties
The synthesis and characterization of related compounds have been extensively studied to understand their chemical properties and potential applications. For example, the development of tetrahydrothieno[2,3-c]pyridine-3-carboxamides and hexahydrocycloocta[b]thiophene-3-carboxamides involved molecular modification from known antimycobacterial leads. These compounds showed significant activity against Mycobacterium tuberculosis, highlighting the potential of structurally similar compounds in treating bacterial infections (Nallangi et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(3,4-dimethoxybenzoyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S.ClH/c1-4-22-8-7-12-15(10-22)27-19(16(12)17(20)23)21-18(24)11-5-6-13(25-2)14(9-11)26-3;/h5-6,9H,4,7-8,10H2,1-3H3,(H2,20,23)(H,21,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXCPOKWDAWRNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=C(C=C3)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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